Superior Anti-Inflammatory Efficacy in Airway Epithelial Cells: Verproside vs. Five Structurally Related Iridoids
Verproside demonstrates the strongest anti-inflammatory activity among six structurally related iridoids (piscroside C, verproside, isovanillyl catalpol, picroside II, 6-O-veratroyl catalpol, and catalposide) that constitute the clinically tested YPL-001 mixture. In NCI-H292 human airway epithelial cells stimulated with TNF-α or PMA, verproside was identified as the most effective compound for suppressing inflammation, with quantitative reduction of both TNF/NF-κB-induced MUC5AC expression and PMA/PKCδ/EGR-1-induced IL-6 and IL-8 expression [1]. This direct head-to-head comparison within a single experimental system establishes verproside as the essential active component driving the anti-inflammatory efficacy of the YPL-001 mixture, which has advanced to Phase 2a clinical trials for COPD treatment [1].
| Evidence Dimension | Relative anti-inflammatory potency (suppression of MUC5AC, IL-6, IL-8) |
|---|---|
| Target Compound Data | Strongest suppression among all six iridoids tested |
| Comparator Or Baseline | Five comparator iridoids: piscroside C, isovanillyl catalpol, picroside II, 6-O-veratroyl catalpol, and catalposide |
| Quantified Difference | Verproside demonstrated the strongest anti-inflammatory activity among all six iridoids (qualitative ranking established across multiple endpoints including MUC5AC, IL-6, and IL-8) |
| Conditions | NCI-H292 human airway epithelial cells stimulated with TNF-α (for NF-κB pathway activation) or PMA (for PKCδ/EGR-1 pathway activation) |
Why This Matters
For procurement decisions in airway inflammation or COPD research, this direct comparator evidence justifies selecting verproside over other iridoids as the most potent molecular probe or lead compound for mechanism-of-action studies or assay development.
- [1] Oh ES, et al. Verproside, the Most Active Ingredient in YPL-001 Isolated from Pseudolysimachion rotundum var. subintegrum, Decreases Inflammatory Response by Inhibiting PKCδ Activation in Human Lung Epithelial Cells. Int J Mol Sci. 2023 Apr 13;24(8):7229. View Source
